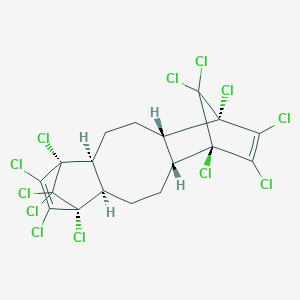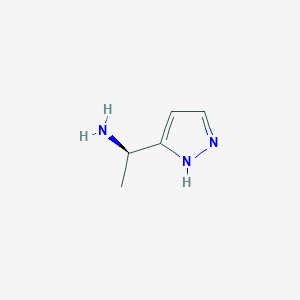
Methyl 4-(methoxymethyl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methoxymethyl)phenylacetate is a chemical compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 . It is a clear liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for Methyl 4-(methoxymethyl)phenylacetate is 1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 4-(methoxymethyl)phenylacetate is a clear liquid with a molecular weight of 194.23 . It has a refractive index of n20/D 1.516 (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Studies on phenylacetic acid derivatives, including the synthesis of compounds via reactions involving related structures, highlight the chemical versatility and potential for generating various bioactive molecules. For instance, Varma et al. (2006) reported on the production of phenylacetic acid derivatives by Curvularia lunata, indicating the biological pathways that can produce related compounds (Varma et al., 2006).
Quantum mechanical studies, such as those by Mason et al. (2016), on the aldol reaction involving methoxyphenylacetate derivatives underscore the importance of understanding the reaction mechanisms and the stereochemistry of products related to methyl 4-(methoxymethyl)phenylacetate (Mason et al., 2016).
Research on the synthesis of functionalized molecules, for example, Shahvelayati et al. (2017) described the synthesis of complex thiazol-2(3H)-imine derivatives, showcasing methodologies that could be applicable in manipulating the structure of methyl 4-(methoxymethyl)phenylacetate for the development of new chemical entities (Shahvelayati et al., 2017).
Potential Bioactivity and Environmental Impact
Investigations into the environmental behavior and bioactivity of methoxy-functionalized compounds and phenylacetate derivatives provide insights into the potential ecological and pharmaceutical relevance of methyl 4-(methoxymethyl)phenylacetate. For instance, Jørgensen et al. (2012) explored the leaching potential of azoxystrobin and its degradation product, emphasizing the environmental mobility and persistence of related compounds (Jørgensen et al., 2012).
Synthesis and evaluation of novel compounds for bioactivity, as conducted by Guan et al. (2011), who synthesized coumarin derivatives containing methoxyimino phenylacetate, highlight the potential for discovering new bioactive molecules with structures akin to methyl 4-(methoxymethyl)phenylacetate (Guan et al., 2011).
Safety And Hazards
Methyl 4-(methoxymethyl)phenylacetate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-[4-(methoxymethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKHCWVNHPTSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557540 |
Source


|
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methoxymethyl)phenylacetate | |
CAS RN |
17833-56-6 |
Source


|
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(methoxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)




![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)



